molecular formula C12H17NO5 B13044801 (R)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid

(R)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid

Cat. No.: B13044801
M. Wt: 255.27 g/mol
InChI Key: JMRUMNAUPGNUDB-SECBINFHSA-N
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Description

(R)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a propanoic acid backbone, and a furan-3-yl substituent. This compound is structurally significant in medicinal chemistry, particularly in the synthesis of protease inhibitors, PROTACs (proteolysis-targeting chimeras), and other bioactive molecules . The Boc group serves as a temporary protective moiety for the amine, enabling selective reactivity during multi-step syntheses. The furan-3-yl ring introduces aromatic and heterocyclic properties, influencing solubility, electronic interactions, and binding affinity in biological systems.

Key physicochemical properties include:

  • Molecular formula: C₁₆H₂₁NO₅ (estimated based on analogs in ).
  • Molecular weight: ~323.35 g/mol.
  • Hazard profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Properties

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

(3R)-3-(furan-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(6-10(14)15)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1

InChI Key

JMRUMNAUPGNUDB-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=COC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=COC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxylic acid and ®-tert-butoxycarbonyl amino acids.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with furan-3-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques like column chromatography.

Industrial Production Methods

Industrial production methods for ®-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

®-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The furan ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related Boc-protected amino acid derivatives, focusing on substituent effects, synthetic routes, and applications.

Structural Analogs

Compound Name Substituent Molecular Weight (g/mol) Key Differences CAS No. Reference
(R)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid Furan-3-yl ~323.35 Heteroaromatic ring with oxygen; moderate solubility in polar solvents. N/A
(R)-3-((Tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-Iodophenyl ~407.23 Iodo substituent enhances steric bulk and electron-deficient character; used in anticancer inhibitors . N/A
(S)-3-(3-(Methylsulfonyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 3-(Methylsulfonyl)phenyl ~357.40 Sulfonyl group increases acidity and hydrogen-bonding capacity; applied in degradation studies . N/A
(R)-3-((Tert-butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid 3,4-Dimethoxyphenyl ~325.36 Electron-donating methoxy groups enhance stability and lipophilicity . 500788-93-2
(R)-3-((Tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid Furan-2-yl ~323.35 Regioisomer with furan oxygen at position 2; altered electronic distribution and binding interactions . N/A

Physicochemical Properties

  • Solubility : Furan-3-yl and furan-2-yl analogs exhibit higher solubility in THF and DMSO compared to iodophenyl or dimethoxyphenyl derivatives, which are more lipophilic .
  • Stability : Furan rings are prone to oxidative degradation under harsh conditions, whereas phenyl derivatives (e.g., dimethoxyphenyl) show greater thermal and hydrolytic stability .

Biological Activity

(R)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid, with the CAS number 1217725-33-1, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following chemical formula and properties:

PropertyValue
Molecular FormulaC₁₂H₁₇N₁O₅
Molecular Weight241.27 g/mol
Purity95%+
CAS Number1217725-33-1
SMILESO=C(O)CC@@HC1=CC=CO1

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, which is crucial for the compound's reactivity and biological interactions.

Biological Evaluations

Research has shown that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Recent studies have focused on its ability to inhibit specific enzymes. For example, it has been evaluated as a potential inhibitor of tryptophan hydroxylase type I (TPH1), an enzyme involved in serotonin synthesis. Compounds structurally related to this compound have demonstrated significant inhibitory effects on TPH1, with some derivatives achieving over 60% inhibition at concentrations around 100 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the furan ring and the amino acid backbone can significantly influence biological activity. For instance, substituents at the para position of the furan moiety have been shown to enhance inhibitory activity against TPH1 .

Case Study 1: TPH1 Inhibition

In a study evaluating various derivatives of tryptophan analogs, this compound was included in the screening process. The results highlighted that certain derivatives exhibited enhanced binding affinity and selectivity towards TPH1, indicating that further modifications could lead to more potent inhibitors suitable for treating conditions like obesity and mood disorders .

Case Study 2: Antimalarial Drug Targeting

Another area of research has explored the potential of this compound in targeting aminoacyl-tRNA synthetases in Plasmodium falciparum, suggesting novel pathways for antimalarial drug development. The insights gained from these studies underscore the relevance of amino acid derivatives in developing new therapeutic agents against malaria .

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